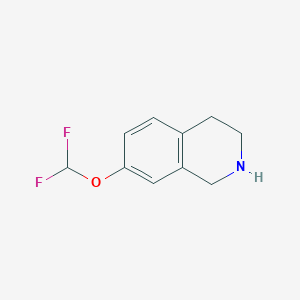
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
The compound “7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline” is likely an organic compound that contains a tetrahydroisoquinoline backbone with a difluoromethoxy group attached at the 7th position. Tetrahydroisoquinolines are a type of organic compound that contain a fused two-ring system, which is a combination of a benzene ring and a nitrogen-containing pyrrolidine ring . The difluoromethoxy group (-OCHF2) is a type of ether group that contains two fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline backbone followed by the introduction of the difluoromethoxy group. The synthesis of tetrahydroisoquinolines can be achieved through various methods, including the Pictet-Spengler reaction . The introduction of the difluoromethoxy group could potentially be achieved through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline backbone and the difluoromethoxy group. The presence of the nitrogen atom in the ring system and the ether and fluorine groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the specific conditions and reagents present. The ether group could potentially undergo reactions such as cleavage under acidic conditions. The tetrahydroisoquinoline portion of the molecule could potentially undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ether and fluorine groups could potentially affect properties such as polarity, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Phenylethanolamine N-methyltransferase (PNMT) Inhibition : 7-Substituted tetrahydroisoquinolines, including compounds similar to 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, have been studied for their ability to inhibit PNMT, an enzyme involved in epinephrine biosynthesis. Fluorination of these compounds has been shown to affect their inhibitory potency and selectivity (Grunewald et al., 2006).
Biochemical Evaluation for Drug Development : Compounds like this compound are evaluated in biochemical studies for their potential as therapeutic agents. For instance, studies on 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have highlighted their potent inhibitory properties, which may have therapeutic utility (Demarinis et al., 1981).
Electrolytic Partial Fluorination : Research has been conducted on the regioselective monofluorination of tetrahydroisoquinoline derivatives, which can yield fluorinated isoquinoline derivatives, including those related to this compound (Hou, Higashiya & Fuchigami, 1997).
Antibacterial Activities and Pharmacological Properties : The synthesis and evaluation of enantiomers of compounds structurally related to this compound for their antibacterial activities have been explored, highlighting their potential in antimicrobial therapies (Chu et al., 1991).
Role in Phenylethanolamine N-methyltransferase Inhibition : The role of acidic hydrogen in imparting selectivity toward the inhibition of PNMT in tetrahydroisoquinoline derivatives has been examined, contributing to the understanding of how these compounds interact with biological targets (Grunewald et al., 1997).
Synthesis of Alkaloid Natural Products : Novel strategies for catalytic asymmetric synthesis of tetrahydroisoquinolines, including C1-chiral derivatives, have been reported. These compounds have wide-ranging bioactivities and are used as chiral scaffolds in asymmetric catalysis (Liu et al., 2015).
Local Anesthetic Activity and Acute Toxicity : The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, structurally related to this compound, have been performed to assess their local anesthetic activity and toxicity, indicating potential applications in medicine (Azamatov et al., 2023).
Eigenschaften
IUPAC Name |
7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOHDQSXLJQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)
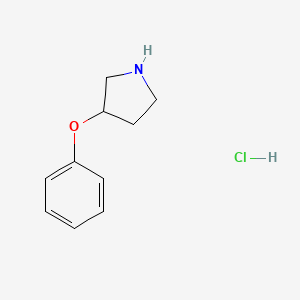
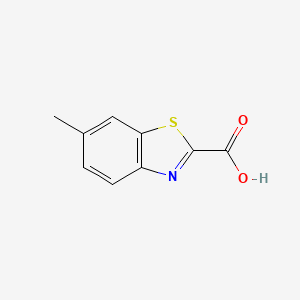
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)
![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)
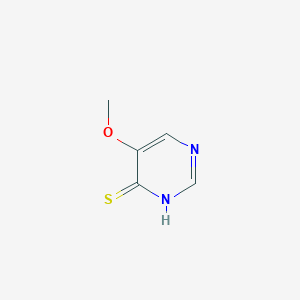
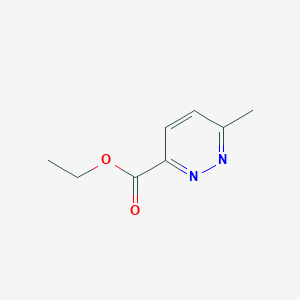
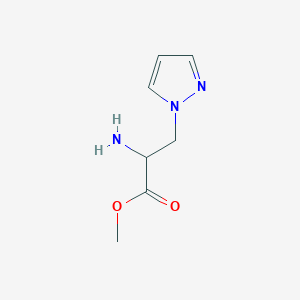



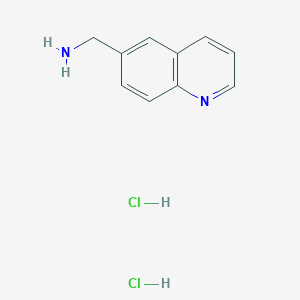
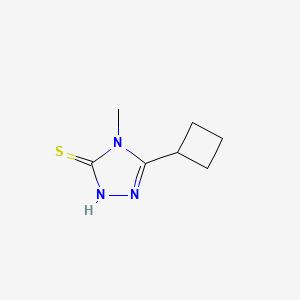
![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)
